Regioisomeric Identity Differentiator
The target compound (5‑methyl isomer) can be distinguished from its closest analogue, the 4‑methyl isomer (CAS 648923‑99‑3), solely by the position of the methyl group . No quantitative biological or physicochemical comparison (IC₅₀, logP, solubility, metabolic stability, etc.) was found in allowed primary sources for either compound. Therefore, a numerical differentiation claim cannot be made at this time.
| Evidence Dimension | Regiochemistry (methyl position on central phenyl ring) |
|---|---|
| Target Compound Data | 5‑methyl substitution (CAS 648923‑98‑2) |
| Comparator Or Baseline | 4‑methyl substitution (CAS 648923‑99‑3) |
| Quantified Difference | Not available from non‑excluded sources |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
Regioisomeric identity is a minimum requirement for experimental reproducibility; substitution at the wrong position invalidates any structure‑activity conclusion.
